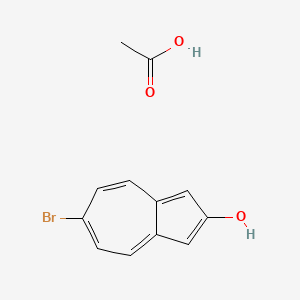
Acetic acid;6-bromoazulen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-bromoazulen-2-ol is a compound that combines the properties of acetic acid and 6-bromoazulen-2-ol. Acetic acid is a well-known organic acid with a pungent smell and is commonly used in various industrial and household applications. 6-bromoazulen-2-ol is a brominated derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the azulene ring . The subsequent introduction of the acetic acid group can be carried out through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production of acetic acid;6-bromoazulen-2-ol may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-bromoazulen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the brominated azulene structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;6-bromoazulen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid;6-bromoazulen-2-ol involves its interaction with specific molecular targets. The bromine atom and the azulene ring play crucial roles in its reactivity and interactions. The compound can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
Azulene: A bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.
6-bromoazulene: A brominated derivative of azulene with distinct chemical reactivity.
Uniqueness
Acetic acid;6-bromoazulen-2-ol is unique due to the combination of the acetic acid moiety and the brominated azulene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
139423-55-5 |
|---|---|
Formule moléculaire |
C12H11BrO3 |
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
acetic acid;6-bromoazulen-2-ol |
InChI |
InChI=1S/C10H7BrO.C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;1-2(3)4/h1-6,12H;1H3,(H,3,4) |
Clé InChI |
JYIJYUXLKAVZLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC2=CC(=CC2=CC=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



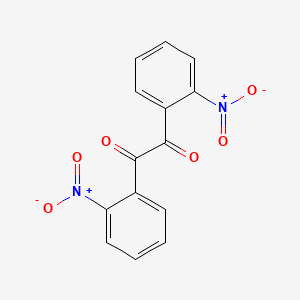

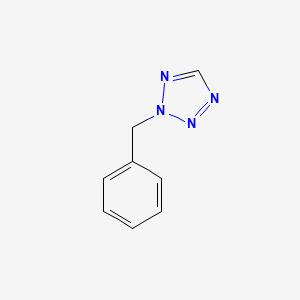
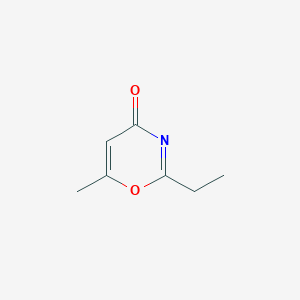
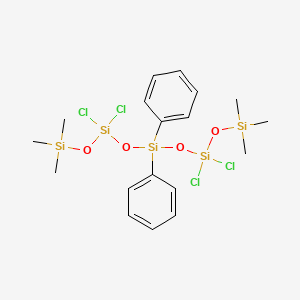
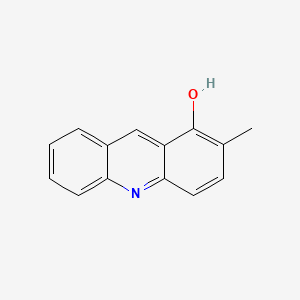
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
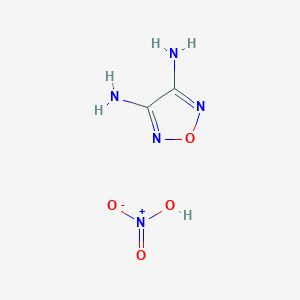
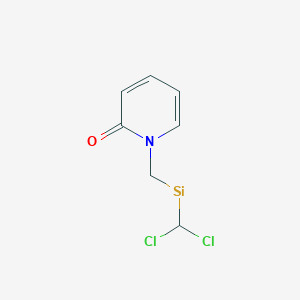
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
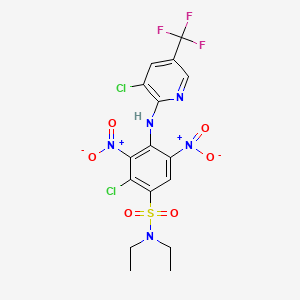
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
